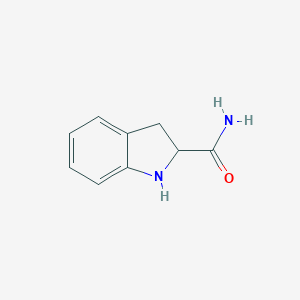
2,3-dihydro-1H-indole-2-carboxamide
Overview
Description
“2,3-dihydro-1H-indole-2-carboxamide” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole-2-carboxamides has been a focus of many researchers due to their unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indole-2-carboxamide” consists of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 2-position . The molecular weight of this compound is 162.19 g/mol .
Chemical Reactions Analysis
The carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This property makes indole-2-carboxamides potent enzyme inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indole-2-carboxamide” include a molecular weight of 162.19 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 193 . It also has a rotatable bond count of 1 .
Scientific Research Applications
Enzyme Inhibitor
- Field : Biochemistry
- Application : Indole 2 and 3-carboxamides have been found to be strong enzyme inhibitors . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Method : The inhibitory properties are achieved through the formation of hydrogen bonds between the carboxamide moiety and various enzymes and proteins .
- Results : Studies have shown that indole 2-carboxamide derivatives have inhibitory activity against HLGP and HIV-1, and indole 3-carboxamide derivatives have inhibitory activity against renin .
Antiproliferative Agent
- Field : Pharmacology
- Application : Indole-2-carboxamides have been synthesized and evaluated as potential multi-target antiproliferative agents .
- Method : A small set of indole-based derivatives was designed and synthesized . The compounds were then tested for their antiproliferative activity .
- Results : Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM .
Antiviral and Anti-inflammatory Agent
- Field : Medicinal Chemistry
- Application : Indole derivatives, including indoline-2-carboxamide, have been found to possess various biological activities, including antiviral and anti-inflammatory activities .
- Method : The biological activities are achieved through the interaction of the indole derivatives with various biological targets .
- Results : The studies have shown that indole derivatives have significant antiviral and anti-inflammatory activities .
Free Radical Scavenger
- Field : Biochemistry
- Application : Indole-3-carbinol, a derivative of indoline-2-carboxamide, has been reported as a free radical scavenger .
- Method : The free radical scavenging activity is achieved through the interaction of the indole derivative with free radicals .
- Results : The studies have shown that indole-3-carbinol has significant free radical scavenging activity .
HIV-1 Inhibitor
- Field : Virology
- Application : Given that delavirdine with indole 2-carboxamide skeletal is used to treat HIV-1, other indole 2-carboxamide derivatives have the potential to inhibit HIV-1 virus activity .
- Method : The inhibitory activity is achieved through the interaction of the indole 2-carboxamide derivatives with the HIV-1 virus .
- Results : Many researchers have used nevirapine and efavirenz as the control to compare with indole 2-carboxamide derivatives (HIV-1 inhibition) .
Anti-Tuberculosis Agent
- Field : Pharmacology
- Application : Indoline-2-carboxamide derivatives have been found to have potent anti-tuberculosis activity .
- Method : The anti-tuberculosis activity is achieved through the interaction of the indoline-2-carboxamide derivatives with MmpL3, a protein essential for the survival of Mycobacterium tuberculosis .
- Results : The studies have shown that these derivatives have significant anti-tuberculosis activity .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-2-carboxamide | |
CAS RN |
108906-13-4 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


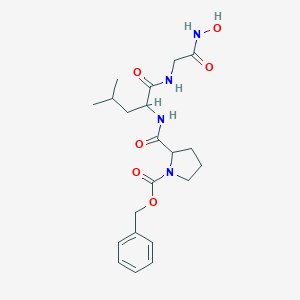
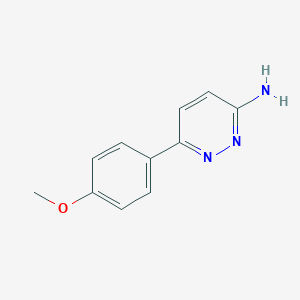
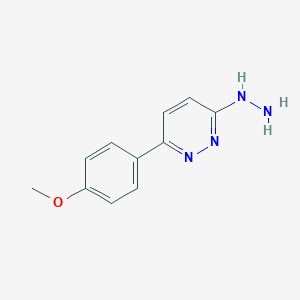
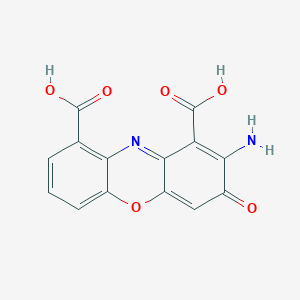
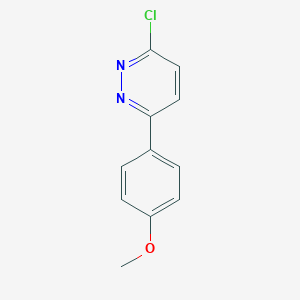
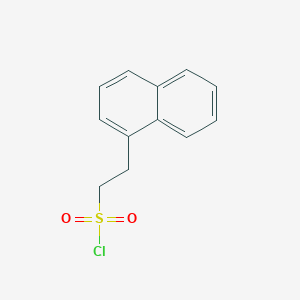
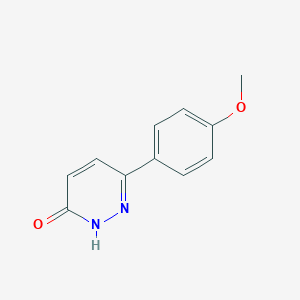

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
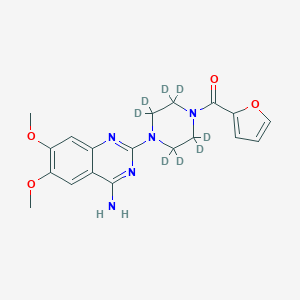
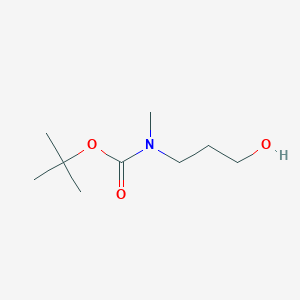
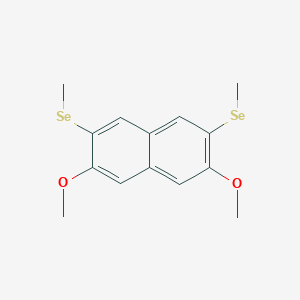
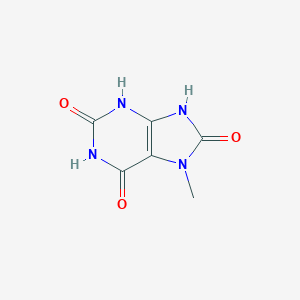
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)